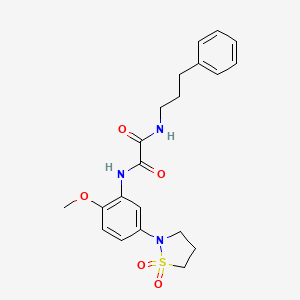

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-29-19-11-10-17(24-13-6-14-30(24,27)28)15-18(19)23-21(26)20(25)22-12-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALCWSQABDQNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations:

Antiviral Activity : Compounds with 4-chlorophenyl and heterocyclic groups (e.g., thiazole-piperidine) exhibit HIV inhibitory properties, likely due to target-specific interactions (e.g., CD4-binding site) . The target compound lacks these substituents, suggesting divergent applications.

Flavor Enhancement: S336 and related analogs (e.g., 2,4-dimethoxybenzyl groups) activate umami taste receptors (hTAS1R1/hTAS1R3) .

Enzyme Inhibition : 3-Phenylpropyl -containing oxalamides (e.g., compound 3 in ) inhibit soluble epoxide hydrolase, a target in inflammatory diseases. The target’s 3-phenylpropyl group suggests possible overlap in enzyme modulation.

Synthetic Accessibility : Yields for oxalamides vary widely (35–55%), influenced by steric hindrance (e.g., bulky isothiazolidin groups) or isomer formation (e.g., 1:1 mixtures in ).

Pharmacological and Toxicological Profiles

Key Insights:

- Safety: S336’s high NOEL (100 mg/kg/day) supports its regulatory approval as a flavor additive . The target compound’s isothiazolidin dioxide group, a sulfone derivative, may reduce toxicity compared to halogenated analogs (e.g., 4-chlorophenyl).

- Metabolism : Oxalamides generally undergo hydrolysis and oxidation , but electron-withdrawing groups (e.g., sulfones) could slow degradation, extending half-life.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(3-phenylpropyl)oxalamide, and how can purity (>90%) be ensured?

- Methodology :

- Step 1 : Coupling reactions using brominated intermediates (e.g., 3-phenylpropyl bromide) with oxalamide precursors in dimethylformamide (DMF) under basic conditions (triethylamine) to form the oxalamide bond .

- Step 2 : Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .

- Step 3 : Validation using high-resolution mass spectrometry (HRMS) and -NMR to confirm structural integrity and purity .

Q. How can spectroscopic techniques (e.g., -NMR, LC-MS) be applied to characterize this compound?

- Methodology :

- -NMR : Use DMSO- at elevated temperatures (50°C) to resolve broad peaks from NH groups. Key signals include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.7 ppm), and alkyl chains (δ 1.1–3.4 ppm) .

- LC-MS : Electrospray ionization (ESI+) in positive ion mode to detect [M+H]+ ions. Compare calculated and observed m/z values (e.g., deviation < 0.01 Da) .

Q. What purification strategies are effective for removing byproducts in oxalamide synthesis?

- Methodology :

- Recrystallization : Use DMSO/water mixtures (2:1) for high-yield recrystallization .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 90% purity threshold) to isolate stereoisomers or minor impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., chloro, nitro, methoxy) on the phenyl ring. Test inhibitory activity against targets like soluble epoxide hydrolase (sEH) using fluorometric assays .

- Data Analysis : Correlate electronic effects (Hammett σ values) with IC values to identify pharmacophoric groups .

Q. What computational approaches can predict binding interactions between this compound and biological targets (e.g., enzymes)?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., sEH’s catalytic triad). Validate with molecular dynamics (MD) simulations .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with Asp335 in sEH) .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Methodology :

- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Use LC-MS to quantify metabolites .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .

Experimental Design & Data Analysis

Q. What controls are critical in assays measuring this compound’s enzyme inhibition?

- Methodology :

- Positive Controls : Include known inhibitors (e.g., t-TUCB for sEH) to validate assay conditions .

- Negative Controls : Use DMSO-only wells to account for solvent effects on enzyme activity .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.